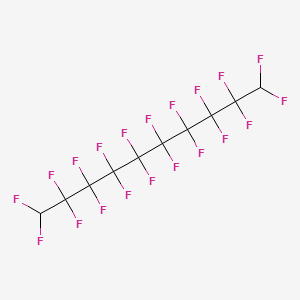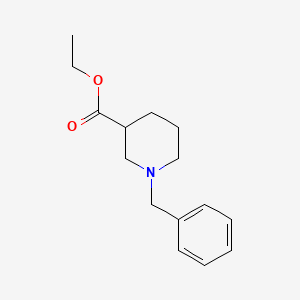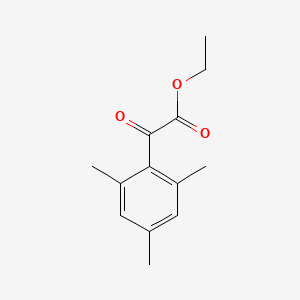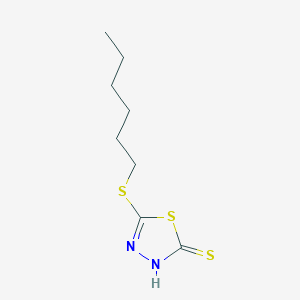
1H,10H-Perfluorodecan
Übersicht
Beschreibung
1H,10H-Perfluorodecane is a highly fluorinated organic compound with the molecular formula C10HF21. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is part of the broader class of perfluorinated compounds, which are characterized by the replacement of hydrogen atoms with fluorine atoms in their molecular structure .
Wissenschaftliche Forschungsanwendungen
1H,10H-Perfluorodecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions due to its stability and inertness.
Biology: Employed in studies involving cell membranes and lipid bilayers because of its unique interaction with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Wirkmechanismus
Target of Action
It is known that perfluoroalkyl substances (pfas), a group to which 1h,10h-perfluorodecane belongs, have been identified as potential endocrine-disrupting chemicals . They can impact hormonally sensitive endpoints in organisms .
Mode of Action
This indicates a unique interaction with their targets that differs from typical estrogenic compounds .
Biochemical Pathways
1H,10H-Perfluorodecane and other PFAS have been found to significantly upregulate multiple genes across an osmotic stress mRNA gene expression array . Notably, the paxillin pathway, which is important in tumor suppressor gene SHP-2 signaling, was significantly upregulated with PFAS exposure . This suggests that 1H,10H-Perfluorodecane may influence osmotic signaling and related biochemical pathways.
Pharmacokinetics
It is known that pfas, including 1h,10h-perfluorodecane, are persistent in the environment and can accumulate in living organisms, which may impact their bioavailability .
Result of Action
Exposure to pfas, including 1h,10h-perfluorodecane, has been found to significantly upregulate multiple genes across an osmotic stress mrna gene expression array . This suggests that 1H,10H-Perfluorodecane may influence gene expression in cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1H,10H-Perfluorodecane. As a member of the PFAS group, 1H,10H-Perfluorodecane is persistent in the environment and can accumulate in living organisms . This persistence and accumulation can potentially influence the compound’s action and efficacy.
Biochemische Analyse
Biochemical Properties
It is known that perfluorocarbons like 1H,10H-Perfluorodecane are generally chemically and biologically inert . This means they do not readily interact with enzymes, proteins, or other biomolecules in the body.
Cellular Effects
Studies on similar perfluorocarbons suggest that they do not significantly affect cell function, signaling pathways, gene expression, or cellular metabolism .
Molecular Mechanism
Given the chemical inertness of 1H,10H-Perfluorodecane, it is unlikely to exert significant effects at the molecular level. It does not readily bind to biomolecules, nor does it inhibit or activate enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, 1H,10H-Perfluorodecane is stable and does not degrade over time . Long-term effects on cellular function have not been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is limited information available on the effects of 1H,10H-Perfluorodecane in animal models. A study on PFAS exposure in rats showed no significant changes in uterine weight, suggesting that 1H,10H-Perfluorodecane may not have significant toxic or adverse effects at high doses .
Metabolic Pathways
As 1H,10H-Perfluorodecane is chemically inert, it is not involved in any known metabolic pathways . It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels .
Transport and Distribution
1H,10H-Perfluorodecane is likely to be distributed throughout the body due to its lipophilic nature . It does not interact with transporters or binding proteins, and it does not localize or accumulate in specific tissues .
Subcellular Localization
Given its chemical properties, 1H,10H-Perfluorodecane is not expected to localize within specific subcellular compartments or organelles . It does not contain any targeting signals or undergo post-translational modifications that would direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H,10H-Perfluorodecane can be synthesized through various methods, including the direct fluorination of decane using elemental fluorine under controlled conditions. This process typically requires a catalyst and is conducted at low temperatures to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of 1H,10H-Perfluorodecane often involves the electrochemical fluorination of decane. This method is preferred due to its efficiency and ability to produce high-purity products. The process involves passing an electric current through a solution of decane in a fluorinated solvent, resulting in the replacement of hydrogen atoms with fluorine atoms .
Analyse Chemischer Reaktionen
Types of Reactions: 1H,10H-Perfluorodecane is relatively inert due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions are less common but can be achieved using powerful reducing agents.
Substitution: Nucleophilic substitution reactions can occur, although they require harsh conditions and strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Sodium amide or other strong nucleophiles in polar aprotic solvents.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Partially fluorinated hydrocarbons.
Substitution: Various substituted perfluorodecanes.
Vergleich Mit ähnlichen Verbindungen
1H,10H-Perfluorodecane is unique among perfluorinated compounds due to its specific molecular structure and properties. Similar compounds include:
Perfluorooctane: Shorter chain length, used in similar applications but with different physical properties.
Perfluorododecane: Longer chain length, offering higher stability but lower solubility.
Perfluorodecane: Similar chain length but lacks the hydrogen atoms present in 1H,10H-Perfluorodecane, resulting in different reactivity and applications.
1H,10H-Perfluorodecane stands out due to its balance of stability and reactivity, making it a versatile compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10-icosafluorodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F20/c11-1(12)3(15,16)5(19,20)7(23,24)9(27,28)10(29,30)8(25,26)6(21,22)4(17,18)2(13)14/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMQXMQJUHCJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379785 | |
| Record name | 1H,10H-Perfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3492-24-8 | |
| Record name | 1H,10H-Perfluorodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20379785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















